Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide
Abstract
NCB-0846 is a potent and orally available small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1] This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of NCB-0846. It is intended for researchers, scientists, and drug development professionals. Extensive preclinical studies have demonstrated its ability to abrogate cancer stemness and suppress tumor growth in various cancer models, primarily through the inhibition of the Wnt and TGF-β signaling pathways.[2][3] Despite promising preclinical activity, its progression to clinical trials appears to be limited, reportedly due to suboptimal pharmacokinetic properties.[4] This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with NCB-0846.
Discovery and Rationale
NCB-0846 was identified through a kinase-focused compound library screening for inhibitors of TNIK, a serine/threonine kinase that is a critical component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex in the canonical Wnt signaling pathway.[2] Constitutive activation of the Wnt pathway is a key driver in a majority of colorectal cancers (CRCs), making TNIK a rational therapeutic target.[2] The hydrochloride salt of NCB-0846 is water-soluble and suitable for oral administration.[2]
Mechanism of Action
NCB-0846 exerts its anti-cancer effects by targeting TNIK, which in turn modulates two critical signaling pathways implicated in cancer progression: the Wnt/β-catenin pathway and the Transforming Growth Factor-β (TGF-β) pathway.
Inhibition of the Wnt/β-catenin Signaling Pathway
NCB-0846 binds to TNIK in an inactive conformation, which is crucial for its Wnt inhibitory activity.[2] By inhibiting TNIK, NCB-0846 prevents the phosphorylation of TCF4, a key downstream effector in the Wnt pathway.[5] This leads to the downregulation of Wnt target genes, such as AXIN2 and MYC, which are involved in cell proliferation and survival.[2][6]
// Node Definitions
Wnt [label="Wnt Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Frizzled [label="Frizzled Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
LRP5_6 [label="LRP5/6", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Dishevelled [label="Dishevelled", fillcolor="#FBBC05", fontcolor="#202124"];
Destruction_Complex [label="Destruction Complex\n(APC, Axin, GSK3β)", fillcolor="#FBBC05", fontcolor="#202124"];
Beta_Catenin [label="β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"];
Beta_Catenin_P [label="p-β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"];
Proteasome [label="Proteasomal Degradation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Beta_Catenin_Nuc [label="β-catenin (Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"];
TCF4 [label="TCF4", fillcolor="#34A853", fontcolor="#FFFFFF"];
TNIK [label="TNIK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
NCB_0846 [label="NCB-0846", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Wnt_Target_Genes [label="Wnt Target Genes\n(e.g., MYC, AXIN2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Proliferation [label="Cell Proliferation &\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Wnt -> Frizzled;
Wnt -> LRP5_6;
Frizzled -> Dishevelled;
Dishevelled -> Destruction_Complex [label="inhibition", fontcolor="#EA4335"];
Destruction_Complex -> Beta_Catenin;
Beta_Catenin -> Beta_Catenin_P [label="phosphorylation", fontcolor="#202124"];
Beta_Catenin_P -> Proteasome;
Destruction_Complex -> Beta_Catenin_P [style=dashed];
Beta_Catenin -> Beta_Catenin_Nuc;
Beta_Catenin_Nuc -> TCF4;
TCF4 -> Wnt_Target_Genes;
TNIK -> TCF4 [label="phosphorylation", fontcolor="#202124"];
NCB_0846 -> TNIK [label="inhibition", fontcolor="#EA4335"];
Wnt_Target_Genes -> Proliferation;
}
// Caption: NCB-0846 inhibits the Wnt/β-catenin signaling pathway by targeting TNIK.
Inhibition of the TGF-β Signaling Pathway
NCB-0846 has also been shown to block the TGF-β signaling pathway by inhibiting the phosphorylation and nuclear translocation of SMAD2/3.[3][5] This leads to the suppression of the TGF-β receptor type-I (TGFBR1) gene.[3] The TGF-β pathway is involved in the epithelial-to-mesenchymal transition (EMT), a process that is critical for cancer metastasis.[3]
// Node Definitions
TGFB [label="TGF-β Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"];
TGFBR [label="TGF-β Receptor\n(TGFBR1/2)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
SMAD2_3 [label="SMAD2/3", fillcolor="#FBBC05", fontcolor="#202124"];
pSMAD2_3 [label="p-SMAD2/3", fillcolor="#FBBC05", fontcolor="#202124"];
SMAD4 [label="SMAD4", fillcolor="#FBBC05", fontcolor="#202124"];
SMAD_Complex [label="SMAD Complex\n(p-SMAD2/3 + SMAD4)", fillcolor="#FBBC05", fontcolor="#202124"];
SMAD_Complex_Nuc [label="SMAD Complex (Nucleus)", fillcolor="#FBBC05", fontcolor="#202124"];
EMT_Genes [label="EMT-related Genes", fillcolor="#34A853", fontcolor="#FFFFFF"];
Metastasis [label="Epithelial-Mesenchymal\nTransition (EMT) &\nMetastasis", fillcolor="#34A853", fontcolor="#FFFFFF"];
NCB_0846 [label="NCB-0846", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
TGFB -> TGFBR;
TGFBR -> SMAD2_3 [label="phosphorylation", fontcolor="#202124"];
SMAD2_3 -> pSMAD2_3;
pSMAD2_3 -> SMAD_Complex;
SMAD4 -> SMAD_Complex;
SMAD_Complex -> SMAD_Complex_Nuc;
SMAD_Complex_Nuc -> EMT_Genes;
EMT_Genes -> Metastasis;
NCB_0846 -> pSMAD2_3 [label="inhibition of\nphosphorylation &\nnuclear translocation", fontcolor="#EA4335"];
}
// Caption: NCB-0846 inhibits the TGF-β signaling pathway.
Quantitative Data
The preclinical development of NCB-0846 has generated significant quantitative data regarding its potency and efficacy.
Table 1: In Vitro Activity of NCB-0846
| Parameter | Value | Cell Line/Assay | Reference |
| TNIK IC50 | 21 nM | Cell-free kinase assay | [6] |
| HCT116 Cell Growth Inhibition | ~6.8-fold higher than NCB-0970 | 2D cell culture | [2] |
| HCT116 Colony Formation Inhibition | ~20-fold higher than NCB-0970 | Soft agar (B569324) assay | [6] |
NCB-0970 is the diastereomer of NCB-0846 and serves as a negative control.
Table 2: In Vivo Efficacy of NCB-0846 in Colorectal Cancer Xenograft Models
| Animal Model | Treatment | Outcome | Reference |
| HCT116 Xenografts | 40 or 80 mg/kg, oral, BID for 14 days | Significant tumor growth suppression | [7] |
| Apcmin/+ Mice | 22.5, 45, or 90 mg/kg, oral, BID for 35 days | Dose-dependent reduction in tumor multiplicity and dimensions | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the methodologies used in the key preclinical studies of NCB-0846.
TNIK Kinase Assay
A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is used to measure the enzymatic activity of TNIK and the inhibitory effect of NCB-0846.[8]
Cell-Based Assays
-
Cell Viability Assay:
-
Cancer cells (e.g., HCT116) are seeded in 96-well plates.
-
After 24 hours, cells are treated with serial dilutions of NCB-0846 or a vehicle control (DMSO).
-
Cells are incubated for 72 hours.
-
Cell viability is assessed by measuring ATP levels using a commercially available kit (e.g., CellTiter-Glo®).[2]
-
Colony Formation Assay:
-
Cells are suspended in a top layer of soft agar and seeded on top of a base layer of soft agar in 6-well plates.
-
The medium containing NCB-0846 or vehicle is added on top of the agar and replaced every few days.
-
After 14 days, colonies are stained and counted.[2]
Animal Studies (Xenograft Models)
// Node Definitions
Cell_Culture [label="In Vitro Cell Culture\n(e.g., HCT116)", fillcolor="#F1F3F4", fontcolor="#202124"];
Xenograft [label="Subcutaneous Injection\ninto Immunodeficient Mice", fillcolor="#F1F3F4", fontcolor="#202124"];
Tumor_Growth [label="Tumor Growth to\nPalpable Size", fillcolor="#F1F3F4", fontcolor="#202124"];
Randomization [label="Randomization of Mice\ninto Groups", fillcolor="#F1F3F4", fontcolor="#202124"];
Treatment_Group [label="Treatment Group:\nOral NCB-0846", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Control_Group [label="Control Group:\nOral Vehicle", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Monitoring [label="Regular Monitoring:\nTumor Volume & Body Weight", fillcolor="#FBBC05", fontcolor="#202124"];
Endpoint [label="Study Endpoint:\nTumor Excision & Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Cell_Culture -> Xenograft;
Xenograft -> Tumor_Growth;
Tumor_Growth -> Randomization;
Randomization -> Treatment_Group;
Randomization -> Control_Group;
Treatment_Group -> Monitoring;
Control_Group -> Monitoring;
Monitoring -> Endpoint;
}
// Caption: General workflow for a cell line-derived xenograft study of NCB-0846.
Synthesis and Physicochemical Properties
While a detailed, step-by-step synthesis protocol for NCB-0846 is not publicly available in the reviewed literature, its chemical name is cis-4-[[2-(1H-benzimidazol-6-ylamino)-8-quinazolinyl]oxy]-cyclohexanol. The molecule consists of a quinazoline (B50416) core linked to a benzimidazole (B57391) moiety and a cyclohexanol (B46403) group.
Clinical Development Status
Despite the robust preclinical data, there is no evidence of NCB-0846 having entered clinical trials. Searches of clinical trial registries (e.g., ClinicalTrials.gov) did not yield any studies for this compound. Some reports suggest that its clinical application has been hampered by poor pharmacokinetic properties and low in vivo activity, which may have prevented its advancement into human studies.[4]
Conclusion
NCB-0846 is a novel, orally active inhibitor of TNIK with potent anti-cancer activity in preclinical models of colorectal cancer. Its dual inhibition of the Wnt and TGF-β signaling pathways provides a strong rationale for its therapeutic potential. However, the lack of clinical development, likely due to unfavorable pharmacokinetic characteristics, highlights a common challenge in drug discovery and development. The comprehensive preclinical data presented in this guide serves as a valuable resource for researchers in the field of oncology and kinase inhibitor development, and may inform the design of future TNIK inhibitors with improved drug-like properties.
References